![molecular formula C9H12N2O4 B15308903 rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system with two oxo groups and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are used for esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with additional oxo groups.
- Reduced derivatives with hydroxyl groups.
- Ester or amide derivatives from substitution reactions.
Applications De Recherche Scientifique
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxylic acid: A simpler pyrazine derivative with similar chemical properties.
2,3-Pyrazinedicarboxylic acid: Another pyrazine derivative with two carboxylic acid groups.
Phenazine: A related compound with notable biological activities.
Uniqueness
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
(7R,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-3-10-8(13)6-2-1-5(9(14)15)4-11(6)7/h5-6H,1-4H2,(H,10,13)(H,14,15)/t5-,6-/m1/s1 |
Clé InChI |
RKPQQKQADVXVCA-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@@H]2C(=O)NCC(=O)N2C[C@@H]1C(=O)O |
SMILES canonique |
C1CC2C(=O)NCC(=O)N2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


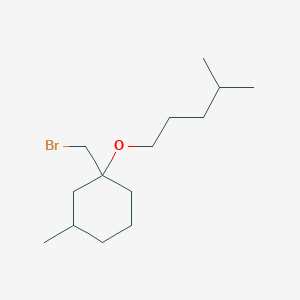
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)

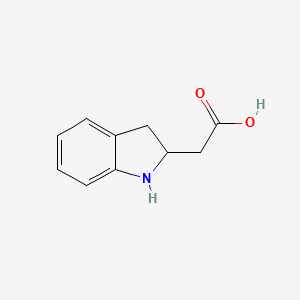

![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
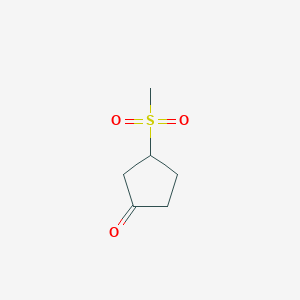
![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)
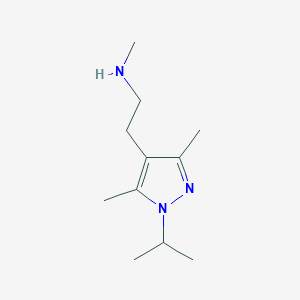

![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)

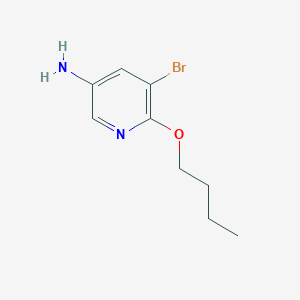
![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)
